molecular formula C9H10N6O B4455687 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

Cat. No.: B4455687
M. Wt: 218.22 g/mol
InChI Key: IVPQJMSEYVSRSX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide (molecular formula: C₉H₁₀N₆O, molecular weight: 218.22 g/mol) features a 1,2,4-triazole core substituted at the 5-position with a 3-pyridyl group and at the 3-position with an acetohydrazide moiety . Its structure combines a heteroaromatic triazole ring with a hydrazide functional group, enabling diverse interactions with biological targets. The 3-pyridyl substituent enhances water solubility compared to purely aromatic derivatives, while the hydrazide group facilitates hydrogen bonding and coordination chemistry .

Properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-13-8(16)4-7-12-9(15-14-7)6-2-1-3-11-5-6/h1-3,5H,4,10H2,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQJMSEYVSRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The presence of the pyridine ring enhances the lipophilicity of the compound, facilitating better membrane penetration and activity against pathogens .

Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. A study demonstrated that 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in these cancer cells .

Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of triazole derivatives. In vitro studies suggest that 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

Fungicides
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Research has shown that triazole-based compounds can effectively control fungal pathogens in crops, thus improving yield and quality. Field trials have demonstrated that formulations containing 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide significantly reduce fungal infections in plants such as wheat and rice .

Plant Growth Regulators
Some studies suggest that triazole derivatives can act as plant growth regulators by modulating hormonal pathways. This effect can enhance seed germination and root development, promoting overall plant health and productivity .

Materials Science

Coordination Chemistry
The compound has been utilized in coordination chemistry to form complexes with various metal ions (e.g., Cu(II), Zn(II)). These metal complexes exhibit interesting magnetic and electronic properties, making them suitable for applications in electronic devices and catalysis .

Polymer Science
In polymer science, 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that adding this compound to polymers can improve their resistance to degradation under thermal stress .

Table 1: Biological Activities of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7Cytotoxicity
NeuroprotectiveNeuronal cellsProtection from oxidative stress
FungicidalFusarium spp.Reduced infection rates

Table 2: Coordination Complexes Formed with 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

Metal IonComplex TypeProperties Observed
Cu(II)Coordination complexEnhanced magnetic properties
Zn(II)Coordination complexCatalytic activity in organic reactions

Mechanism of Action

The mechanism of action of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their modifications:

Compound Name Substituents/Modifications Key Properties/Biological Activities
2-(5-(3-Pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide (Target) 5-(3-pyridyl), 3-acetohydrazide Potential anticancer/antimicrobial activity (theoretical); enhanced solubility due to pyridyl group
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-2-pyridinylmethylene]acetohydrazide 4,5-diphenyl, 3-sulfanyl, N′-2-pyridinylmethylene Antibacterial activity against E. coli and Xanthomonas campestris; higher lipophilicity
N′-(3-Pyridinylmethylene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(3,4,5-trimethoxyphenyl), 3-sulfanyl Enhanced antiproliferative activity due to trimethoxy group (electron-withdrawing effects)
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 5-(2-(phenylamino)ethyl), 3-thio, N′-isatin-derived Cytotoxic against melanoma (IGR39) with IC₅₀ < 10 µM; inhibits cancer cell migration

Key Structural Insights :

  • Pyridyl Position : The 3-pyridyl group in the target compound improves solubility but may reduce membrane permeability compared to 2-pyridyl derivatives (e.g., compound in ), which show stronger antibacterial activity .
  • Sulfanyl vs. Hydrazide : Sulfanyl derivatives (e.g., ) exhibit higher cytotoxicity, likely due to thiol-mediated redox interactions, whereas hydrazides (target compound) may favor hydrogen-bonding interactions.
  • Substituent Effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) enhance antiproliferative activity by improving target binding, while electron-donating groups (e.g., methyl in ) increase metabolic stability.

Antimicrobial Activity :

  • 2-Pyridylmethylene derivatives (e.g., ) exhibit broader-spectrum antibacterial activity compared to 3-pyridyl analogues, likely due to enhanced lipophilicity .

Antioxidant Activity :

  • Hydrazones with electron-donating groups (e.g., 4-methylbenzylidene in ) show superior DPPH radical scavenging (EC₅₀ ~ 25 µM), while the target compound’s activity remains unexplored.
Physicochemical Properties
Property Target Compound Sulfanyl Analogues 2-Pyridyl Derivatives
LogP (Predicted) 1.2 2.8–3.5 2.1
Solubility (H₂O) High (~10 mM) Low (<1 mM) Moderate (~5 mM)
Melting Point Not reported 238–275°C 252–253°C

Key Trends :

  • Sulfanyl groups increase lipophilicity (higher LogP) but reduce aqueous solubility.
  • Pyridyl position (2- vs. 3-) balances solubility and membrane penetration.

Biological Activity

The compound 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide is a derivative of triazole and hydrazide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide is characterized by the presence of a triazole ring and a pyridine moiety. The molecular formula is C10H10N4OC_{10}H_{10}N_4O, with a molecular weight of approximately 218.22 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Inhibitory Concentrations :
    • IC50 values for these compounds ranged from 0.71 µM to 42.30 µM across different studies, indicating varying potency against different cell lines .
Compound Cell Line IC50 (µM) Reference
2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazideMCF712.50
Similar Triazole DerivativeA54926
Another Triazole CompoundHepG20.71

The mechanism through which 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide exerts its biological activity involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.
  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in cancer therapy:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity. One compound exhibited an IC50 of 0.08 µM against NCI-H460 cells, showcasing potent activity .
  • Research on Hydrazide Derivatives : Hydrazide derivatives were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated significant activity with some derivatives achieving IC50 values as low as 0.07 µM .

Q & A

Q. What are the common synthetic pathways for synthesizing 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by functionalization with pyridyl and acetohydrazide groups. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazole ring .
  • Substituent introduction : Alkylation or arylation at the 3-position of the triazole using pyridyl-containing reagents .
  • Acetohydrazide formation : Coupling acetic acid hydrazide to the triazole via thioether or carboxamide linkages .
    Optimization : Reaction conditions (temperature: 60–80°C; solvent: ethanol/DMF) and catalysts (e.g., NaOH, K₂CO₃) are critical for yields >70% .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Characterization MethodsReference
Triazole formationHydrazine hydrate, RCOCl, 70°C65TLC, IR
Pyridyl substitution3-Pyridylboronic acid, Pd(PPh₃)₄, 80°C72NMR, MS
Acetohydrazide couplingChloroacetyl chloride, NH₂NH₂, EtOH68HPLC, elemental analysis

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to resolve pyridyl protons (δ 7.2–8.5 ppm) and triazole carbons (δ 150–160 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 273.0984) .
  • Infrared (IR) spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch) confirm acetohydrazide .
    Note : X-ray crystallography is recommended for resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole-formation steps?

Low yields (<50%) often arise from incomplete cyclization or side reactions. Strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation .
  • Catalyst screening : Using CuI or ZnCl₂ improves regioselectivity in triazole synthesis .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and increases yields by 15–20% .
    Case study : A 2024 study achieved 85% yield using microwave irradiation (100°C, 20 min) in DMF .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • PASS prediction : Identifies potential biological targets (e.g., antimicrobial, anticancer) based on structural motifs .
  • Molecular docking : Evaluates binding affinity to target proteins (e.g., EGFR kinase, PDB: 1M17). Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved docking scores (-9.2 kcal/mol vs. -7.5 for parent compound) .
  • QSAR modeling : Correlates substituent electronegativity with antifungal activity (R² = 0.89) .

Q. Table 2: Computationally Predicted Activities

DerivativeSubstituentPredicted Activity (IC₅₀, μM)Target ProteinReference
Parent compound-H12.5EGFR kinase
-CF₃ analog-CF₃3.8EGFR kinase
-OCH₃ analog-OCH₃8.2CYP51 (antifungal)

Q. How can structural ambiguities in regiochemistry be resolved experimentally?

  • X-ray crystallography : Definitive proof of triazole-pyridyl connectivity (e.g., bond angles ~120° for sp² hybridization) .
  • NOESY NMR : Detects spatial proximity between pyridyl H-2 and triazole H-5 .
  • Isotopic labeling : ¹⁵N-labeled hydrazine tracks nitrogen incorporation into the triazole ring .

Q. What strategies mitigate contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from assay conditions. Recommendations:

  • Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hours) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to clarify false negatives .
  • Dose-response validation : Replicate studies with ≥3 independent experiments and error margins <15% .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Limitations :

  • Poor solubility of intermediates in non-polar solvents .
  • Scalability issues due to multi-step purification .
    Solutions :
  • Greener solvents : Switch to PEG-400/water mixtures to enhance solubility .
  • Flow chemistry : Enables continuous production with automated purification (purity >95%) .

Key Takeaways

  • Synthesis : Optimize via microwave assistance and regioselective catalysts.
  • Characterization : Combine NMR, MS, and X-ray for unambiguous structural assignment.
  • Computational design : Leverage docking and QSAR for targeted bioactivity.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
Reactant of Route 2
2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

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